1-(Oxan-3-yl)ethan-1-amine

Description

Academic Significance of Chiral Amines and Saturated Oxygen Heterocyclic Scaffolds

Chiral amines are foundational structural motifs in a vast array of high-value molecules, including a significant portion of commercial pharmaceuticals. nih.gov It is estimated that over 40% of pharmaceuticals on the market contain a chiral amine moiety. nih.gov Their prevalence stems from their ability to form hydrogen bonds and engage in specific stereoselective interactions with biological targets such as enzymes and receptors. nih.gov The synthesis of enantiopure chiral amines is a critical and challenging task in medicinal chemistry, driving extensive research into new synthetic methodologies, including transition-metal catalysis and biocatalysis. nih.govrsc.orgresearchgate.net These compounds are not only integral to drug candidates but also serve as indispensable building blocks and chiral catalysts in asymmetric synthesis. sigmaaldrich.com Prominent examples of drugs containing chiral amine structures include the anti-diabetic Sitagliptin, the anti-Alzheimer's drug Rivastigmine, and the antiretroviral agent Maraviroc. nih.govvapourtec.com

Saturated oxygen heterocycles, such as oxane (tetrahydropyran), are also vital scaffolds in medicinal chemistry and drug discovery. crsubscription.commdpi.com Unlike their aromatic counterparts, saturated heterocycles provide three-dimensional diversity, which can lead to improved physicochemical properties like solubility and metabolic stability, while also enabling precise spatial orientation of functional groups for optimal target binding. acs.org The oxane ring is a common feature in numerous natural products and FDA-approved drugs. crsubscription.compreprints.org Its inclusion in a molecule can influence lipophilicity and conformational flexibility, which in turn affects the compound's biological activity and pharmacokinetic profile. The development of innovative synthetic methods to create and functionalize these heterocyclic systems is an active area of research, with applications extending beyond medicine into materials science and agrochemicals. mdpi.com

Structural Features and Stereochemical Considerations of 1-(Oxan-3-yl)ethan-1-amine

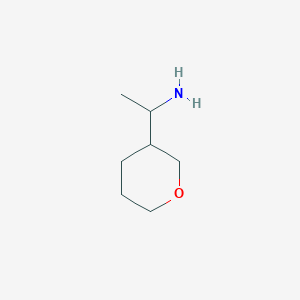

The structure of this compound is defined by an ethylamine (B1201723) group attached to the 3-position of an oxane ring. This seemingly simple arrangement presents significant stereochemical complexity. The molecule possesses two chiral centers: one at the carbon of the ethylamine group (C1 of the ethan-1-amine) and another at the point of substitution on the oxane ring (C3). This gives rise to the possibility of four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R).

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1443981-91-6 biosynth.com |

| Molecular Formula | C₇H₁₆ClNO biosynth.com |

| Molecular Weight | 165.66 g/mol biosynth.com |

| SMILES | CC(C1CCCOC1)N.Cl biosynth.com |

Note: Data corresponds to the hydrochloride salt of the compound.

Research Trajectory and Unexplored Areas in Substituted Oxan-Amine Derivatives

The research trajectory for substituted oxan-amine derivatives is largely driven by the broader trends in medicinal chemistry and materials science. A primary focus is the development of efficient and stereoselective synthetic routes to access these compounds. mdpi.com Innovations in catalysis and multi-component reactions are being explored to produce libraries of structurally diverse oxane-containing molecules for high-throughput screening in drug discovery programs. mdpi.com The oxane scaffold is increasingly recognized as a valuable "bioisostere" for other cyclic systems, offering a way to modulate a molecule's properties to enhance its drug-likeness. acs.org

A significant unexplored area lies in the systematic investigation of the structure-activity relationships (SAR) for this class of compounds. While individual molecules may be synthesized as intermediates for more complex targets, a comprehensive study of how variations in the substitution pattern on the oxane ring and the nature of the amine side chain affect biological activity is often lacking. For instance, exploring the impact of substituents at other positions of the oxane ring (C2, C4) in conjunction with the C3-ethylamine group could reveal novel pharmacological profiles.

Furthermore, the application of these compounds in materials science remains a nascent field. The amine functionality allows for reactions such as polymerization and cross-linking, suggesting potential use in the development of novel polymers or functional coatings where the oxane unit could impart specific physical properties. Future research will likely focus on expanding the synthetic toolbox for creating these derivatives, conducting detailed biological and physicochemical characterization, and exploring their potential beyond the traditional boundaries of pharmaceutical chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAAJZJRNPGVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Mechanistic Studies and Reaction Kinetics of 1 Oxan 3 Yl Ethan 1 Amine Formation

Elucidation of Elementary Steps and Transition States in Key Transformations

The formation of 1-(Oxan-3-yl)ethan-1-amine, particularly through the reductive amination of 1-(oxan-3-yl)ethan-1-one (B1422707) with ammonia (B1221849), involves a sequence of elementary steps. This process is a cornerstone of amine synthesis, coupling carbonyl compounds with an amine source in the presence of a reducing agent. rsc.org

The key transformation can be broken down into two main stages:

Imine Formation: The initial reaction between the ketone (1-(oxan-3-yl)ethan-1-one) and ammonia.

Reduction: The subsequent reduction of the imine intermediate to the final amine product.

The elementary steps are detailed as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the ammonia molecule on the electrophilic carbonyl carbon of 1-(oxan-3-yl)ethan-1-one. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, a step that can be facilitated by the solvent or other species in the reaction mixture. This results in a neutral amino alcohol intermediate. libretexts.org

Protonation of the Hydroxyl Group: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglibretexts.org

Dehydration to Form an Iminium Ion: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. This step is often the rate-determining step in imine formation. libretexts.org

Reduction of the Iminium Ion: The iminium ion is then reduced by a suitable reducing agent, such as sodium borohydride (B1222165) or through catalytic hydrogenation. The hydride attacks the electrophilic carbon of the C=N bond, yielding the final product, this compound. libretexts.orgmasterorganicchemistry.com

The transition states in these transformations involve the partial formation and breaking of bonds. For instance, the transition state for the initial nucleophilic attack involves the partial formation of the C-N bond and partial breaking of the C=O pi bond. The transition state for the reduction step involves the partial formation of a C-H bond from the hydride source and the partial breaking of the C=N pi bond.

Another potential, though less direct, route involves the nucleophilic substitution of a suitable precursor, such as a halo-derivative. The kinetics of such SN2 reactions are bimolecular, depending on the concentration of both the substrate and the nucleophile. libretexts.orglibretexts.org The reaction proceeds through a single transition state where the nucleophile attacks as the leaving group departs. libretexts.org

Investigation of Reaction Intermediates (e.g., Iminium Ions, Radicals)

The primary and most significant intermediate in the reductive amination pathway to this compound is the iminium ion . libretexts.orgwikipedia.org

| Intermediate | Structure Precursor | Role in Formation of this compound |

| Carbinolamine | 1-(oxan-3-yl)ethan-1-one + Ammonia | Initial adduct, precursor to the iminium ion. libretexts.org |

| Iminium Ion | Dehydration of Carbinolamine | Key electrophilic intermediate that is reduced to the final amine product. libretexts.orgwikipedia.org |

Radical intermediates are not typically involved in the standard reductive amination or nucleophilic substitution pathways for the formation of this compound. These reactions proceed through ionic intermediates.

Kinetic and Thermodynamic Aspects of Amine and Oxane Ring Formation Processes

For the reduction step, if a hydride reagent like sodium cyanoborohydride is used, it is chosen for its selectivity in reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.com The rate of an SN2-type reaction, if a substitution route is employed, follows second-order kinetics, being first order in both the substrate and the nucleophile. libretexts.orgyoutube.com

A study on the synthesis of a functionalized amino hydroxy tetrahydropyran (B127337) derivative highlighted that the initially formed kinetic product could equilibrate to a more stable thermodynamic product under the reaction conditions, indicating that thermodynamic control can be a significant factor in the stereochemical outcome of reactions on the oxane ring. nih.govsci-hub.ru

Role of Catalysts and Reaction Conditions in Directing Reaction Mechanisms

Catalysts and reaction conditions play a pivotal role in directing the mechanism, selectivity, and efficiency of the synthesis of this compound.

Catalysts:

Acid Catalysis: In imine formation, an acid catalyst is essential to protonate the hydroxyl group of the carbinolamine intermediate, facilitating its departure as water. libretexts.orglibretexts.org The choice and concentration of the acid are critical to balance the need for catalysis with the prevention of amine protonation.

Metal Catalysts: For catalytic hydrogenation, various heterogeneous and homogeneous metal catalysts are employed. Noble metals like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru), as well as non-noble metals, can be used. rsc.orgfrontiersin.orgresearchgate.net These catalysts facilitate the addition of hydrogen across the C=N double bond of the iminium intermediate. The choice of catalyst and support can influence the selectivity and reaction conditions required.

Organocatalysts: In some modern synthetic approaches, organocatalysts can be used to promote iminium ion formation and subsequent reactions.

Reaction Conditions:

Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to side products or decomposition.

Solvent: The choice of solvent is crucial. It must be able to dissolve the reactants and be compatible with the reducing agent. For instance, sodium triacetoxyborohydride (B8407120) is often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), while sodium cyanoborohydride is compatible with methanol. commonorganicchemistry.com

Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a key parameter that influences the reaction rate.

pH Control: As mentioned, maintaining the optimal pH is crucial for efficient imine formation.

The table below summarizes the role of various components in a typical reductive amination synthesis.

| Component | Role | Mechanistic Impact |

| Acid Catalyst | Protonates the carbinolamine's hydroxyl group. | Facilitates dehydration to form the iminium ion. libretexts.org |

| Metal Catalyst (e.g., Pd/C, Ru) | Provides a surface for the activation of H₂ and the iminium ion. | Enables the reduction of the C=N bond via catalytic hydrogenation. rsc.org |

| Reducing Agent (e.g., NaBH₃CN) | Provides a hydride for the reduction of the iminium ion. | Selectively reduces the iminium ion over the ketone. masterorganicchemistry.com |

| Solvent | Solubilizes reactants and reagents. | Can influence reaction rates and the stability of intermediates. commonorganicchemistry.com |

| Temperature/Pressure | Provides activation energy and influences reaction rates. | Affects the kinetics of the reaction; pressure is critical for hydrogenation. |

By carefully selecting the catalyst and controlling the reaction conditions, the synthesis of this compound can be directed to achieve high yield and purity.

Computational Chemistry and Molecular Modeling of 1 Oxan 3 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods like Density Functional Theory (DFT) and semi-empirical approaches such as GFN-xTB are employed to compute a molecule's electronic structure and energetics. rsc.orgaspbs.com These calculations provide a detailed picture of charge distribution, orbital energies, and thermodynamic stability.

For 1-(Oxan-3-yl)ethan-1-amine, these calculations would reveal key electronic features. The oxygen atom in the oxane ring and the nitrogen atom of the amine group are expected to be regions of high electron density. This can be visualized through a Molecular Electrostatic Potential (MEP) map, where areas of negative potential (typically colored red) would be located around these electronegative atoms, indicating sites susceptible to electrophilic attack. researchgate.net Conversely, hydrogen atoms bonded to carbon and nitrogen would represent regions of positive potential.

Calculations also yield important energetic data. Thermodynamic properties such as enthalpy (H), Gibbs free energy (G), and entropy (S) can be determined, providing information on the molecule's stability. researchgate.net Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

| Thermodynamic Data (H, G, S) | Quantifies the molecule's stability and provides the basis for calculating reaction energetics. researchgate.net |

Conformational Analysis and Stereochemical Prediction

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. pharmacy180.com For this compound, the analysis focuses on the puckering of the six-membered oxane ring and the orientation of the 1-aminoethyl substituent.

The oxane ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. researchgate.net The substituent at the C3 position can be in either an equatorial or an axial position. Generally, the conformer with the bulky substituent in the equatorial position is energetically favored to avoid steric hindrance known as 1,3-diaxial interactions.

Computational studies on analogous 1,3-disubstituted systems, such as 1,3-difluoropropane, show a strong preference for specific conformations depending on stabilizing and destabilizing interactions. nih.gov For this compound, the chair conformer with the 1-aminoethyl group in the equatorial position is predicted to be the most stable. The interconversion between the two chair forms would proceed through higher-energy twist-boat and boat transition states. researchgate.net The energy barrier for this ring inversion can be calculated.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Substituent Position | Predicted Relative Energy (kcal/mol) | Rationale |

|---|---|---|---|

| Chair | Equatorial | 0.0 (Global Minimum) | Minimizes steric strain; avoids 1,3-diaxial interactions. |

| Chair | Axial | > 2.0 | Significant 1,3-diaxial steric repulsion between the axial substituent and axial hydrogens at C1 and C5. |

| Twist-Boat | - | ~5-6 | Transition state or intermediate for chair-chair interconversion. researchgate.net |

Simulation of Reaction Mechanisms and Transition States (e.g., DFT Calculations)

Density Functional Theory (DFT) is a powerful tool for elucidating the step-by-step pathways of chemical reactions. mdpi.com By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. stackexchange.comresearchgate.net

For this compound, various reactions can be simulated. For instance, the nucleophilic behavior of the amine group in a reaction like N-acylation or N-alkylation can be modeled. The simulation would start with the optimized geometries of the reactants. The computational procedure would then locate the geometry of the transition state, which represents the highest energy point along the reaction coordinate. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency, corresponding to the motion along the reaction path. tuengr.com

Table 3: Example of a DFT-Calculated Reaction Profile for a Hypothetical N-Acetylation Reaction

| Species | Description | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | This compound + Acetyl Chloride | 0.0 |

| Transition State 1 (TS1) | Formation of the C-N bond | +15.2 (Example Value) |

| Intermediate | Tetrahedral intermediate | -5.8 (Example Value) |

| Transition State 2 (TS2) | Elimination of HCl | +10.5 (Example Value) |

Prediction of Synthetic Accessibility and Reactivity Profiles

Before committing resources to laboratory synthesis, computational methods can predict a molecule's synthetic accessibility (SA). mdpi.com Algorithms like SAscore analyze a molecule's structure and compare it to a vast database of known compounds and chemical reactions. nih.govd-nb.info The score is typically based on a combination of factors:

Fragment Analysis : The molecule is broken down into smaller fragments. The frequency of these fragments in commercially available or easily synthesizable compounds is assessed. Common fragments lead to a better (i.e., easier to synthesize) score. nih.gov

Complexity Penalty : The score is penalized for complex structural features such as stereocenters, macrocycles, or non-standard ring fusions, as these increase synthetic difficulty. nih.gov

For this compound, the SA score would be influenced by the prevalence of substituted oxane ring systems and simple chiral amines in chemical databases. The presence of a chiral center and the specific 1,3-substitution pattern on the oxane ring are key factors. A favorable SA score would suggest that starting materials and established synthetic routes are likely available. More advanced tools can even propose retrosynthetic pathways. mdpi.comd-nb.info

Reactivity profiles can be predicted from the electronic structure calculations mentioned in section 4.1. The MEP map, frontier molecular orbitals (HOMO/LUMO), and calculated atomic charges can be combined to create a comprehensive picture of how the molecule is likely to react with various reagents.

Table 4: Factors Influencing the Predicted Synthetic Accessibility Score of this compound

| Factor | Description | Impact on Synthetic Accessibility |

|---|---|---|

| Oxane Ring | A common heterocyclic motif, but substitution patterns can be challenging. | Moderate |

| 1-Aminoethyl Group | A common functional group. | Favorable |

| Chiral Center | The presence of one stereocenter requires stereocontrolled synthesis or resolution, increasing complexity. nih.gov | Unfavorable (Increases Difficulty) |

| 1,3-Substitution Pattern | The specific relationship between the ring oxygen and the substituent. | Moderate (Depends on availability of 3-substituted oxane precursors) |

Advanced Spectroscopic and Structural Characterization of 1 Oxan 3 Yl Ethan 1 Amine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 1-(Oxan-3-yl)ethan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular skeleton and the relative arrangement of its constituent parts.

In the ¹H NMR spectrum, the protons on the tetrahydropyran (B127337) (oxane) ring typically appear in the range of δ 1.2–4.0 ppm. The exact chemical shifts and coupling constants (J) are indicative of the chair conformation of the six-membered ring and the axial or equatorial disposition of the substituents. np-mrd.org The ethylamine (B1201723) side chain protons would be expected near δ 2.7–3.2 ppm.

Detailed Research Findings:

While specific, experimentally verified high-resolution NMR data for this compound is not widely available in published literature, theoretical predictions and analysis of analogous structures provide a reliable basis for spectral assignment. For instance, studies on substituted tetrahydropyrans and related heterocyclic systems offer a framework for interpreting the expected spectra. nih.govrsc.org The chemical shifts are influenced by inductive effects from the oxygen and nitrogen atoms, as well as the stereochemistry at the C3 position. uni.luwhiterose.ac.uk

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-α (CH-NH₂) | ~ 3.0 - 3.4 | Quartet | ~ 6.5 |

| H-β (CH₃) | ~ 1.2 - 1.4 | Doublet | ~ 6.5 |

| H-2 (axial) | ~ 3.8 - 4.0 | Doublet of Doublets | ~ 11.5, 4.5 |

| H-2 (equatorial) | ~ 3.3 - 3.5 | Doublet of Multiplets | ~ 11.5, 2.0 |

| H-3 | ~ 1.8 - 2.1 | Multiplet | - |

| H-4, H-5 | ~ 1.4 - 1.9 | Multiplet | - |

| H-6 (axial) | ~ 3.9 - 4.1 | Doublet of Multiplets | ~ 11.0, 3.0 |

| H-6 (equatorial) | ~ 3.4 - 3.6 | Doublet of Triplets | ~ 11.0, 2.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-α (CH-NH₂) | ~ 50 - 55 |

| C-β (CH₃) | ~ 20 - 25 |

| C-2 | ~ 68 - 72 |

| C-3 | ~ 35 - 40 |

| C-4 | ~ 25 - 30 |

| C-5 | ~ 28 - 33 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of the molecular formula. nsf.gov

For this compound (C₇H₁₅NO), the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. ESI-MS would typically show a prominent protonated molecular ion [M+H]⁺.

The fragmentation of this compound is expected to follow characteristic pathways for both cyclic ethers and aliphatic amines. whitman.eduwiley.com Key fragmentation events include:

α-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, which is a dominant fragmentation pathway for amines. rcsb.org This would result in the loss of a methyl radical to form a stable iminium ion.

Ring cleavage: The tetrahydropyran ring can undergo fragmentation, often initiated by the loss of the side chain or through cleavage adjacent to the ring oxygen. fraunhofer.de Common losses include neutral molecules like water or ethylene.

Detailed Research Findings:

Specific fragmentation data for this compound is not readily found in dedicated studies. However, the fragmentation patterns of related cyclic ethers and amines are well-documented. rcsb.orgd-nb.infokurouskilab.com The base peak in the mass spectrum of many aliphatic amines results from the cleavage of the β-bond to the nitrogen. wiley.com For cyclic amines, a discernible molecular ion peak is usually observed, and fragmentation is often initiated by cleavage of the bond beta to the nitrogen atom, leading to the opening of the ring. wiley.com

Table 3: Predicted HRMS Fragmentation Data for this compound

| m/z (predicted) | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 130.1232 | [C₇H₁₆NO]⁺ | [M+H]⁺ |

| 114.0919 | [C₆H₁₂NO]⁺ | Loss of CH₃ (α-cleavage) |

| 100.0762 | [C₅H₁₀NO]⁺ | Loss of C₂H₅ |

| 85.0657 | [C₅H₉O]⁺ | Cleavage of C-C bond between side chain and ring |

| 71.0497 | [C₄H₇O]⁺ | Fragmentation of the oxane ring |

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, a single-crystal X-ray diffraction study would unambiguously determine its absolute configuration (R or S) and provide detailed insight into its solid-state conformation.

The tetrahydropyran ring is expected to adopt a stable chair conformation, similar to cyclohexane. The substituents, in this case, the ethylamine group, can occupy either an axial or equatorial position. The preferred conformation will be the one that minimizes steric interactions. In the solid state, the crystal packing is stabilized by intermolecular forces, particularly hydrogen bonding involving the amine (N-H) and hydroxyl (if present as a salt) groups, and potentially weaker C-H···O interactions. nih.gov

Detailed Research Findings:

While a crystal structure for this compound itself is not publicly available, X-ray diffraction studies have been conducted on numerous tetrahydropyran derivatives and related heterocyclic compounds. fraunhofer.deresearchgate.netnih.gov For example, the crystal structure of an HIV-1 protease inhibitor containing a substituted tetrahydropyranyl tetrahydrofuran (B95107) moiety has been determined, revealing the conformation of the ring system and its interactions within the protein's active site. nih.govnih.gov These studies consistently show the tetrahydropyran ring in a chair conformation. The presence of both hydrogen bond donors (the amine) and acceptors (the ring oxygen) in this compound suggests that hydrogen bonding would be a key feature in its crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds. Key techniques include Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. syr.edusci-hub.ru Since VCD spectra are sensitive to the three-dimensional arrangement of atoms, they can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to that predicted by quantum mechanical calculations for a known enantiomer. d-nb.info VCD is particularly useful for molecules that lack a strong UV-Vis chromophore.

Detailed Research Findings:

There are no specific published studies on the chiroptical properties of this compound. However, the application of chiroptical methods to determine the absolute configuration and enantiomeric excess of chiral amines is a well-established field. d-nb.infosyr.edu For instance, VCD has been successfully used to study the conformational preferences and absolute configurations of various α-methylbenzylamine derivatives. d-nb.info The technique is sensitive enough to detect subtle conformational changes and intermolecular interactions, such as hydrogen bonding. syr.edu The determination of enantiomeric excess for chiral amines can also be achieved by forming diastereomeric derivatives with a chiral resolving agent and analyzing the mixture by standard spectroscopic techniques like NMR, or by using chiral chromatography.

Chemical Derivatization and Functionalization Strategies of 1 Oxan 3 Yl Ethan 1 Amine

Methods for Selective Functional Group Interconversions on the Amine Moiety

The primary amine group of 1-(oxan-3-yl)ethan-1-amine is a versatile handle for a variety of chemical transformations. Selective functionalization of this moiety allows for the synthesis of a wide array of derivatives.

Acylation: The primary amine can be readily acylated to form amides. This reaction is typically performed using acyl chlorides or anhydrides in the presence of a base. The resulting amides are generally stable and can serve as key intermediates in multi-step syntheses.

N-Alkylation: While direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to over-alkylation, reductive amination provides a highly selective and efficient alternative for mono-alkylation. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com More recent methods have also utilized borazane (ammonia borane) as a stable and practical hydrogen source for this transformation under mild conditions. rsc.org

Sulfonylation: The amine moiety can be converted into a sulfonamide through reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. d-nb.info N-sulfonyl groups are important functionalities in medicinal chemistry and can alter the physicochemical properties of the parent molecule. This reaction provides access to N-sulfonyl derivatives of this compound, which can be explored as analogs or used as intermediates for further functionalization. mdpi.com

Table 1: Selective Functionalization Reactions of the Amine Moiety

| Reaction Type | Reagent Class | Functional Group Formed | Typical Reducing Agent (if applicable) |

|---|---|---|---|

| Acylation | Acyl Halides, Anhydrides | Amide | N/A |

| Reductive Alkylation | Aldehydes, Ketones | Secondary or Tertiary Amine | NaBH₃CN, NaBH(OAc)₃, H₃B·NH₃ |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | N/A |

Analytical Derivatization for Enhanced Detection and Separation in Chromatographic Analyses

Derivatization is a key strategy to improve the chromatographic behavior and detection sensitivity of analytes like this compound. greyhoundchrom.comjfda-online.com Since the compound is chiral, derivatization with a chiral reagent is a common method to separate its enantiomers by forming diastereomers, which can be resolved on a non-chiral column. jfda-online.comwikipedia.org

For Gas Chromatography (GC) Analysis: To enhance volatility and improve peak shape for GC analysis, the polar amine group is typically derivatized. research-solution.com Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. greyhoundchrom.com For chiral separations, chiral derivatizing agents (CDAs) are employed. A widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. wikipedia.orgacs.org Reaction of the amine with enantiomerically pure MTPA-Cl forms stable diastereomeric amides that exhibit different retention times on a standard achiral GC column, allowing for their separation and quantification. wikipedia.orgacs.org

For High-Performance Liquid Chromatography (HPLC) Analysis: For HPLC analysis, derivatization is often used to introduce a chromophoric or fluorophoric tag to enable sensitive UV or fluorescence detection. researchgate.net Chiral derivatizing agents are also essential for resolving enantiomers. researchgate.net Reagents such as Dansyl-L-proline (DLP) react with primary amines to form diastereomeric derivatives that can be separated by HPLC. researchgate.net Other reagents, like those based on benzoxazole (B165842) structures, create highly fluorescent diastereomers, enabling detection at very low concentrations (femtomole levels). researchgate.net

Table 2: Common Derivatizing Reagents for Chromatographic Analysis

| Analysis Method | Reagent Type | Example Reagent | Purpose |

|---|---|---|---|

| GC | Silylating Agent | BSTFA | Increase volatility, improve peak shape |

| GC | Chiral Acylating Agent | MTPA-Cl (Mosher's acid chloride) | Formation of diastereomers for chiral separation |

| HPLC | Chiral Fluorogenic Agent | Dansyl-L-proline (DLP) | Formation of fluorescent diastereomers for chiral separation and enhanced detection |

| HPLC | Chiral Fluorogenic Agent | Benzoxazole-based reagents | Formation of highly fluorescent diastereomers for sensitive detection |

Development of Diverse Analogs for Structural Exploration and Chemical Space Mapping

Creating analogs of this compound is essential for mapping its chemical space and conducting structure-activity relationship (SAR) studies. This involves systematic modification of its core structure.

Modification of the Amine Group: As detailed in section 6.1, the primary amine can be converted into a wide range of secondary and tertiary amines, amides, and sulfonamides. This strategy generates a library of N-substituted analogs with varied steric and electronic properties. mdpi.comresearchgate.net

Modification of the Heterocyclic Ring: A key strategy for creating structural diversity involves altering the oxane ring. Replacing the six-membered tetrahydropyran (B127337) (oxane) ring with a five-membered tetrahydrofuran (B95107) (oxolane) or a four-membered oxetane (B1205548) ring generates analogs with different conformational flexibilities and lipophilicity. calpaclab.com These changes can significantly influence how the molecule interacts with biological targets. For example, the smaller oxetane ring is a desirable motif in medicinal chemistry, and methods exist for its synthesis and incorporation. rsc.org

Modification of the Side Chain: The ethylamine (B1201723) side chain can also be modified. This could involve changing the length of the alkyl chain connecting the amine to the oxane ring or introducing substituents on the chain itself. These modifications can alter the spatial relationship between the amine and the heterocyclic ring, which is often critical for biological activity.

Table 3: Strategies for Analog Development

| Modification Site | Strategy | Example of Resulting Structure |

|---|---|---|

| Amine Moiety | Reductive Alkylation | N-benzyl-1-(oxan-3-yl)ethan-1-amine |

| Amine Moiety | Acylation | N-(1-(oxan-3-yl)ethyl)acetamide |

| Heterocycle | Ring Size Variation | 1-(oxolan-3-yl)ethan-1-amine |

| Heterocycle | Ring Size Variation | 1-(oxetan-3-yl)ethan-1-amine |

Synthesis of Isotopically-Labeled this compound for Mechanistic Investigations

Isotopically-labeled compounds are indispensable tools for mechanistic studies, metabolic research, and as internal standards in quantitative mass spectrometry. princeton.edu The synthesis of isotopically-labeled this compound, particularly with deuterium (B1214612) (²H or D), can provide valuable insights into its biological fate and chemical reactivity.

Purpose of Isotopic Labeling: Deuterium labeling is frequently used to investigate metabolic pathways and to probe for kinetic isotope effects (KIE). ismrm.org The replacement of a hydrogen atom with a deuterium atom can slow down metabolic reactions that involve the cleavage of that C-H bond, a strategy sometimes used to enhance the metabolic stability and half-life of drug candidates. princeton.eduresearchgate.net Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that uses deuterated substrates to map metabolism in vivo. cam.ac.uknih.gov

Synthetic Strategies: A direct synthesis of isotopically-labeled this compound has not been specifically reported, but established labeling methods can be applied. A highly feasible approach is the reductive amination of the corresponding ketone precursor, 1-(oxan-3-yl)ethan-1-one (B1422707). Using a deuterium-labeled reducing agent, such as sodium borodeuteride (NaBD₄), would install a deuterium atom on the carbon bearing the amine group (the α-carbon). Alternatively, catalytic reductive amination using deuterium gas (D₂) in place of hydrogen gas (H₂) would achieve the same labeling pattern. This site-specific labeling is ideal for studying reactions involving the α-C-H bond. General protocols for custom synthesis of stable isotope compounds are well-established. schem.jp

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(Oxolan-3-yl)ethan-1-amine |

| 1-(Oxetan-3-yl)ethan-1-amine |

| 1-(Oxan-3-yl)ethan-1-one |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) |

| Dansyl-L-proline (DLP) |

| Sodium borodeuteride |

| p-Toluenesulfonyl chloride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

Applications of 1 Oxan 3 Yl Ethan 1 Amine in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The enantioselective synthesis of complex organic molecules, particularly those with pharmaceutical applications, relies heavily on the use of chiral building blocks. These are enantiomerically pure compounds that are incorporated into a larger molecular structure, transferring their stereochemical information to the final product. 1-(Oxan-3-yl)ethan-1-amine serves as an exemplary chiral building block due to its defined stereocenter and the robust oxane moiety.

The tetrahydropyran (B127337) ring is a common structural motif in a wide range of biologically active natural products and synthetic drugs. Its inclusion can influence a molecule's polarity, solubility, metabolic stability, and ability to engage in hydrogen bonding. Consequently, chiral amines containing this ring system are valuable starting materials.

A significant area of application for such building blocks is in the synthesis of modulators for neurotransmitter receptors, such as the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Abnormal glutamatergic signaling is implicated in several neuropsychiatric disorders, making mGluR2 an important therapeutic target. nih.gov The development of positive allosteric modulators (PAMs) for mGluR2 has led to the creation of complex molecules where a chiral amine fragment is often crucial for achieving the desired potency and selectivity. nih.gov The scaffold of this compound is highly relevant for the synthesis of analogs of potent mGluR2 PAMs, where the chiral amine can be integrated to explore the structure-activity relationship and optimize pharmacokinetic properties. nih.gov

Utilization in the Design and Synthesis of Novel Molecular Scaffolds

Molecular scaffolds form the core structure of a molecule, upon which various functional groups can be appended to create libraries of compounds for drug discovery and other applications. The pyran ring system is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive compounds. ekb.eg this compound is a valuable precursor for creating novel, more complex heterocyclic scaffolds that fuse the pyran ring with other ring systems.

Research has demonstrated the synthesis of diverse fused-ring systems, such as pyrano[2,3-b]pyridines and pyrano[2,3-d]pyrimidines, which exhibit a wide array of biological activities, including antimicrobial and antitumor properties. ekb.egresearchgate.netnih.govsid.ir The synthesis of these scaffolds often involves multicomponent reactions where an amine is a key reactant. The primary amine of this compound can participate in condensation and cyclization reactions with other reagents to construct these fused heterocyclic systems, embedding the chiral oxane feature into a novel and rigid molecular framework.

The table below illustrates examples of pyran-containing fused heterocyclic scaffolds whose synthesis can be envisioned using pyran-based amines as key precursors.

| Scaffold Class | Core Structure | Potential Biological Relevance |

| Pyrano[2,3-b]pyridines | A pyridine (B92270) ring fused to a pyran ring. | Anticancer, Antimicrobial ekb.egresearchgate.net |

| Pyrano[2,3-d]pyrimidines | A pyrimidine (B1678525) ring fused to a pyran ring. | Antitumor, Antihypertensive, Antiallergic nih.govsid.ir |

| Pyrano[2,3-c]pyrazoles | A pyrazole (B372694) ring fused to a pyran ring. | Analogues of fluorescent compounds mdpi.com |

These examples highlight the strategic value of this compound in generating molecular diversity and accessing novel chemical space for the development of new functional molecules.

Development and Application as Chiral Ligands or Organocatalysts in Asymmetric Transformations

Asymmetric catalysis, which uses chiral catalysts to create stereochemically defined products, is a cornerstone of modern organic synthesis. Chiral amines are fundamental components in the design of both chiral ligands for transition-metal catalysis and metal-free organocatalysts. nih.govresearchgate.net this compound, being an enantiomerically pure amine, is an ideal candidate for development into a tailored catalyst for asymmetric reactions.

Chiral Ligands: The amine can be derivatized to form multidentate ligands that can coordinate with transition metals like rhodium, iridium, or palladium. enamine.net For example, reaction with chlorodiphenylphosphine (B86185) could convert the amine into a chiral aminophosphine (B1255530) ligand. Such P,N (phosphine, nitrogen) ligands are highly effective in a range of catalytic transformations, including asymmetric hydrogenation, which is a powerful method for producing chiral molecules. researchgate.netresearchgate.net The combination of the "hard" nitrogen donor and the "soft" phosphorus donor, along with the steric environment created by the oxane ring, can impart high levels of activity and enantioselectivity to the metal center.

Organocatalysts: The field of organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. nih.govprinceton.edu Chiral primary and secondary amines are central to this field, particularly in enamine and iminium ion catalysis. nih.gov Furthermore, the amine functionality of this compound can be incorporated into bifunctional catalysts, such as thiourea (B124793) or squaramide-based catalysts. In these systems, the amine moiety can orient one substrate while the other functional group (e.g., thiourea) activates the second substrate through hydrogen bonding. This dual activation mode is highly effective in controlling the stereochemical outcome of reactions like the aza-Michael reaction. nih.gov

The table below summarizes types of asymmetric reactions where catalysts derived from chiral amines have shown high efficacy.

| Catalyst Type | Reaction Class | Typical Metal (if any) | Achieved Enantioselectivity (ee) |

| P,N,N-Type Ligands | Asymmetric Hydrogenation of Ketones | Iridium (Ir) | Up to >99% ee researchgate.net |

| Diphosphine Ligands | Asymmetric Hydrogenation of Olefins | Rhodium (Rh), Ruthenium (Ru) | Up to >99% ee enamine.net |

| Bifunctional Thiourea-Amine | Asymmetric aza-Michael Addition | N/A (Organocatalyst) | Up to 99% ee nih.gov |

| Cinchona Alkaloid-type | Asymmetric Friedel-Crafts Reaction | N/A (Organocatalyst) | Up to 96% ee |

The development of new catalysts from this compound could provide novel solutions for achieving high stereoselectivity in these and other important chemical transformations.

Precursor in the Synthesis of Advanced Chemical Probes for Research Tools

Chemical probes are essential tools for studying biological systems. Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiolabeled probes to visualize and quantify biological processes in vivo. chempep.comnih.gov The development of novel PET probes requires suitable precursor molecules that can be efficiently synthesized and subsequently radiolabeled with a positron-emitting isotope, such as fluorine-18 (B77423) or carbon-11. nih.govrsc.org

The structural motifs within this compound make it an attractive precursor for PET probes targeting the central nervous system. As mentioned, the mGluR2 receptor is a target for understanding and potentially treating neuropsychiatric conditions. nih.gov The development of PET ligands for mGluR2 allows researchers to study receptor density and occupancy in living subjects. The synthesis of such probes often begins with a non-radioactive precursor containing the core scaffold of the final molecule. chempep.com

Given the interest in pyran-containing scaffolds for mGluR modulators, this compound represents a valuable starting point. Its chiral center and functional handles (amine and ether oxygen) allow for its elaboration into more complex structures that can be designed to bind with high affinity and specificity to a biological target. The amine group provides a convenient point for chemical modification, allowing for the introduction of a leaving group (e.g., tosylate, bromide) on a nearby carbon atom, which is necessary for the final radiolabeling step via nucleophilic substitution with a radionuclide like [¹⁸F]fluoride. nih.gov The custom synthesis of such precursors is a critical step in advancing molecular imaging and drug development. chempep.com

Q & A

Q. What are the optimal synthetic routes for 1-(Oxan-3-yl)ethan-1-amine, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, including the formation of the oxetane ring followed by amination. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution during oxetane formation .

- Temperature control : Maintaining temperatures between 0–5°C during amination minimizes side reactions like over-alkylation .

- Catalyst use : Enzymatic transaminases can improve enantiomeric purity in chiral synthesis, with yields >80% achievable under optimized pH (7.5–8.5) and enzyme loading (10–15 wt%) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR spectroscopy : H and C NMR confirm the oxetane ring (δ 3.5–4.0 ppm for oxetane protons) and amine group (δ 1.2–1.5 ppm for –NH) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% achievable with C18 columns and acetonitrile/water mobile phases) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 116.12 for the free base) .

Advanced Research Questions

Q. How do electronic and steric effects of the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?

The oxetane ring’s strained geometry increases electrophilicity at the C3 position, facilitating nucleophilic attacks (e.g., SN2 reactions). Computational studies (DFT) show:

- Steric effects : Substituents on the oxetane (e.g., methyl groups at C3) reduce reaction rates by 30–40% due to hindered access .

- Electronic effects : Electron-withdrawing groups (e.g., –Cl) on the amine enhance leaving-group stability, improving substitution efficiency .

Experimental validation via kinetic assays (e.g., competition experiments with substituted oxetanes) is recommended .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound derivatives?

Conflicting data often arise from salt forms (e.g., hydrochloride vs. free base) or hydration states. To address this:

- Standardize salt forms : Compare hydrochloride (solubility = 25 mg/mL in water) and free base (solubility = 5 mg/mL in ethanol) .

- Thermogravimetric analysis (TGA) : Determine hydration levels by measuring mass loss at 100–150°C .

- Collaborative validation : Cross-reference data across peer-reviewed studies (e.g., PubChem entries) to identify outliers .

Q. How can computational modeling predict the biological activity of this compound analogs, and what validation experiments are critical?

- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., G-protein-coupled receptors). For example, the oxetane ring’s oxygen forms hydrogen bonds with Ser203 in β-adrenergic receptors .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–70) and blood-brain barrier penetration (logBB = -0.5) .

- Validation : Perform in vitro assays (e.g., radioligand binding) to confirm predicted IC values .

Methodological Challenges

Q. What experimental designs mitigate byproduct formation during large-scale synthesis of this compound hydrochloride?

- Flow chemistry : Continuous flow systems reduce residence time, minimizing dimerization byproducts (<5% vs. 15% in batch reactors) .

- In-line purification : Couple synthesis with scavenger resins (e.g., sulfonic acid resins) to remove unreacted amines .

- Process analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate concentrations .

Q. How do structural modifications (e.g., halogenation) of the oxetane ring alter the compound’s interaction with biological targets?

- Fluorine substitution : Increases metabolic stability (t ↑ 2-fold in liver microsomes) but reduces binding affinity for serotonin receptors (K ↓ 40%) .

- Chlorine substitution : Enhances lipophilicity (logP ↑ 0.5) and antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

- Validation : Pair X-ray crystallography (for binding mode analysis) with SPR (surface plasmon resonance) for kinetic profiling .

Data Interpretation and Contradictions

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cancer cell lines?

Discrepancies may stem from assay conditions (e.g., serum concentration, exposure time). Best practices include:

Q. What mechanistic insights explain the compound’s dual activity as both an agonist and antagonist in receptor studies?

- Conformational flexibility : The oxetane ring adopts multiple chair/boat conformations, enabling interactions with divergent receptor subtypes .

- Protonation state : pH-dependent amine protonation (pKa = 9.2) alters hydrogen-bonding networks in binding pockets .

- Functional assays : Use BRET (Bioluminescence Resonance Energy Transfer) to map real-time receptor activation dynamics .

Applications in Drug Discovery

Q. What in vivo models are most suitable for evaluating the neuropharmacological potential of this compound derivatives?

- Rodent models : Tail-flick test (for analgesia) and forced swim test (for antidepressant activity) .

- Dosing considerations : Administer hydrochloride salt (5–10 mg/kg, IP) for improved aqueous solubility .

- Biomarker analysis : Measure plasma concentrations via LC-MS/MS and correlate with behavioral outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.